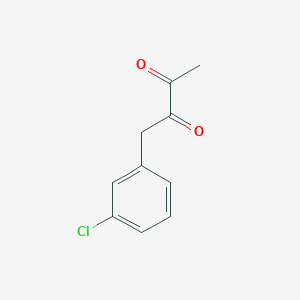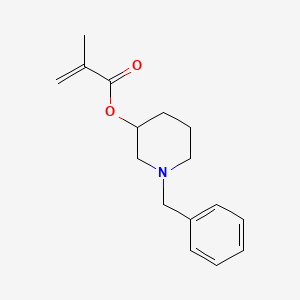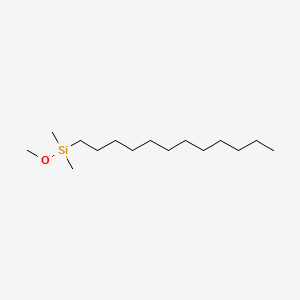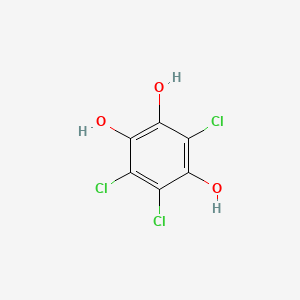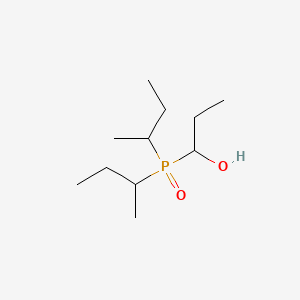
1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- is an organic compound with the molecular formula C9H21O2P It is a derivative of 1-propanol, where the hydrogen atom of the hydroxyl group is replaced by a bis(1-methylpropyl)phosphinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- typically involves the reaction of 1-propanol with bis(1-methylpropyl)phosphine oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of 1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- involves similar synthetic routes but with larger reactors and more efficient catalysts to ensure cost-effectiveness and scalability. The process may also include additional purification steps, such as distillation or crystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of 1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)-.
Scientific Research Applications
1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphinyl group can form strong bonds with metal ions or other electrophilic centers, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Propanol: A primary alcohol with similar structural features but lacking the phosphinyl group.
Isobutanol: An isomer of 1-propanol with a different arrangement of carbon atoms.
1-Phenyl-1-propanol: A derivative of 1-propanol with a phenyl group attached.
Uniqueness
1-Propanol, 1-(bis(1-methylpropyl)phosphinyl)- is unique due to the presence of the bis(1-methylpropyl)phosphinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired, such as in catalysis or as a building block for more complex molecules.
Properties
CAS No. |
129678-01-9 |
|---|---|
Molecular Formula |
C11H25O2P |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-di(butan-2-yl)phosphorylpropan-1-ol |
InChI |
InChI=1S/C11H25O2P/c1-6-9(4)14(13,10(5)7-2)11(12)8-3/h9-12H,6-8H2,1-5H3 |
InChI Key |
QJAHKXXZRRDDBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)P(=O)(C(C)CC)C(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




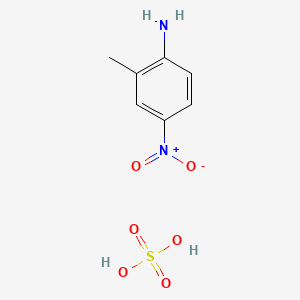
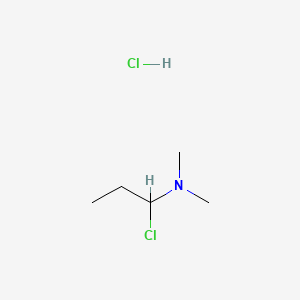

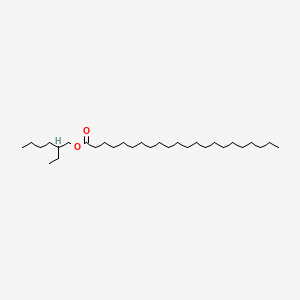
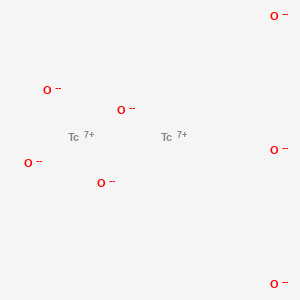
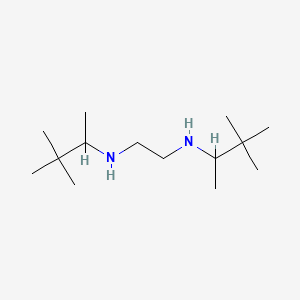
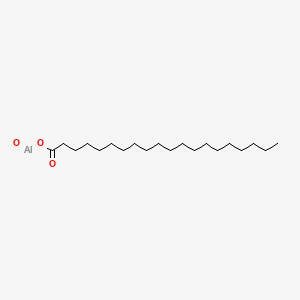
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)
